2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid
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Overview
Description
2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring, with a carboxylic acid group and a ketone group attached. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the acylation of methyl anthranilates with alkyl chlorosulfonylacetates, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to its biological effects. The compound may also interact with cellular receptors, influencing various signaling pathways . Detailed studies on its binding affinity and molecular interactions are crucial to understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methyl-3H-1,2-benzothiazine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.
2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester: An ester derivative with similar core structure.
Uniqueness
2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ketone group, in particular, allows for unique interactions in chemical reactions and biological systems, setting it apart from its hydroxyl or ester analogs .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-11-8(10(13)14)9(12)6-4-2-3-5-7(6)15-11/h2-5,8H,1H3,(H,13,14) |
InChI Key |
FIPBGFYKXKDTFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)C2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
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